![molecular formula C₂₃H₂₇D₄NO₇ B1140131 Mycophenolate Mofetil-d4 CAS No. 1132748-21-0](/img/structure/B1140131.png)
Mycophenolate Mofetil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Mycophenolate Mofetil, and by extension its isotopically labeled versions such as Mycophenolate Mofetil-d4, involves the esterification of mycophenolic acid. Mycophenolic acid is a potent immunosuppressant that acts by inhibiting inosine monophosphate dehydrogenase (IMPDH), crucial for the proliferation of T- and B-lymphocytes due to its role in the de novo synthesis of guanine nucleotides. A study detailed the synthesis of MMF labeled with carbon-14, highlighting a similar approach that could be adapted for the synthesis of Mycophenolate Mofetil-d4, involving protected intermediates and specific labeling techniques to introduce deuterium atoms (Huang & Parnes, 1995).
Molecular Structure Analysis
The molecular structure of Mycophenolate Mofetil-d4 would closely resemble that of the non-labeled MMF, with the exception of the substitution of hydrogen atoms with deuterium at specific positions. This modification may affect the molecule's vibrational modes and physical properties such as melting point and solubility but is unlikely to significantly alter the chemical reactivity or mechanism of action of the compound. Mycophenolate Mofetil operates by a selective and reversible inhibition of IMPDH in lymphocytes, a key enzyme in the purine synthesis pathway (Fulton & Markham, 1996).
Chemical Reactions and Properties
Mycophenolate Mofetil-d4 would engage in chemical reactions similar to those of MMF. Its active form, mycophenolic acid, inhibits the de novo pathway of purine synthesis, affecting lymphocyte proliferation. The deuterium atoms may impart kinetic isotope effects, potentially altering the rate of hydrolysis to mycophenolic acid or other metabolic processes. However, the fundamental mechanism of action, targeting the IMPDH enzyme, remains unchanged, leading to immunosuppression by depleting guanine nucleotides in lymphocytes (Allison, 2005).
Aplicaciones Científicas De Investigación
Rheumatoid Arthritis Treatment : Mycophenolate mofetil has shown significant clinical improvement in many patients with rheumatoid arthritis who were refractory to other treatments. It reduces rheumatoid factor titers and immunoglobulin levels and inhibits lymphocyte responses (Goldblum, 1993).
Renal Transplantation : It's used in renal transplantation to reduce the likelihood of allograft rejection. A study explored its pharmacokinetics and its effect on rejection rates (Hale et al., 1998).
Treatment of Discoid Lupus Erythematosus : Mycophenolate mofetil has been effective in treating palmoplantar lesions in patients with systemic and discoid lupus erythematosus (Goyal & Nousari, 2001).
Prevention of Donor-Specific Antibody Formation : The drug, being an immunosuppressive agent, has been studied for its effects on antibody production, particularly in renal allograft recipients (Lederer et al., 2005).
Treatment of Psoriasis Vulgaris : It has shown promise in treating severe cases of psoriasis vulgaris, effectively reducing symptoms without significant short-term side effects (Haufs et al., 1998).
Use in Myasthenia Gravis : Mycophenolate mofetil has been tested in the treatment of myasthenia gravis, showing greater improvement in patients compared to placebo (Meriggioli et al., 2003).
Dermatological Applications : Its use in dermatology, particularly for inflammatory skin conditions, has been noted for its lymphocyte specificity and decreased toxicity profile (Orvis et al., 2009).
Primary Glomerulopathies : It has been introduced for treating primary glomerulopathies, showing encouraging results in minimal change nephropathy (Sepe et al., 2008).
Heart Transplantation : Mycophenolate mofetil shows potential in heart transplant recipients, demonstrating safety and tolerance with less myelosuppression compared to other drugs (Ensley et al., 1993).
Propiedades
IUPAC Name |
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGDFNSFWBGLEC-GWLAYVNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolate Mofetil-d4 |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.